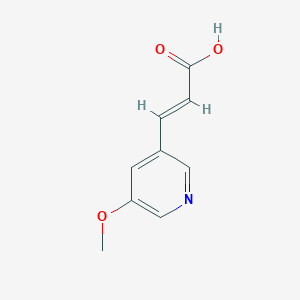
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyridine derivatives and has been found to possess several biological and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid is not fully understood. However, studies have suggested that 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid may exert its biological effects by modulating various signaling pathways in the body. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. It has also been reported to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been found to possess several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has also been found to reduce inflammation and oxidative stress in the body. In addition, 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been reported to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has also been found to have low toxicity and is well-tolerated in animal models. However, 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has some limitations for lab experiments. It has poor bioavailability and can be rapidly metabolized in the body, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid. One area of research could focus on improving the bioavailability of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid to enhance its therapeutic efficacy. Another area of research could investigate the potential use of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid in the treatment of neurodegenerative disorders. Additionally, further studies could explore the mechanism of action of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid and its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid, or 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, and has been studied for its potential use in the treatment of various diseases. While 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has some limitations for lab experiments, there are several future directions for research that could enhance our understanding of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid involves the reaction of 3-acetyl-5-methoxypyridine with malonic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then subjected to a decarboxylation reaction, which yields 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid. This synthesis method has been reported to have a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has also been reported to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(5-methoxypyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXLMJSPKJQXBE-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

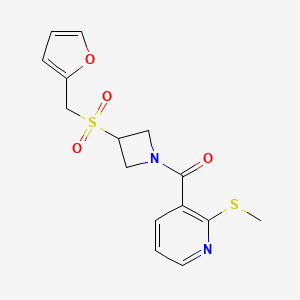
![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)
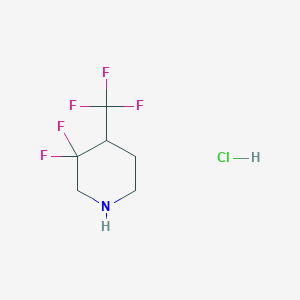
![N-(3-chloro-4-fluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2394965.png)
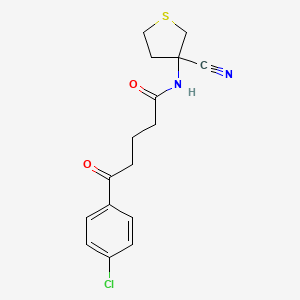
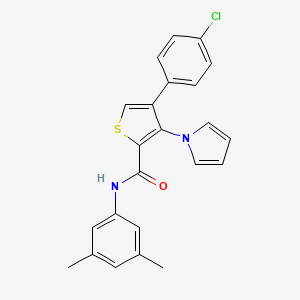

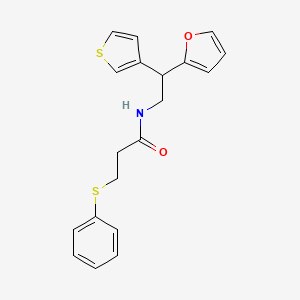
![4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2394975.png)
![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)
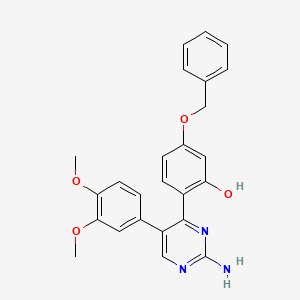

![N-(1,3-benzodioxol-5-yl)-2-[[6-methyl-4-oxo-3-(phenylmethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2394980.png)